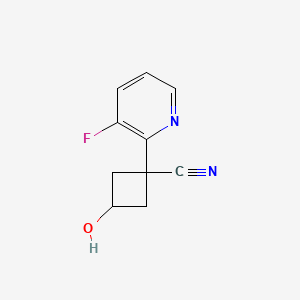

1-(3-Fluoropyridin-2-yl)-3-hydroxycyclobutane-1-carbonitrile

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR Predictions (in CDCl₃, δ ppm):

- Cyclobutane protons : 2.1–3.3 (multiplet, 4H, J = 8–10 Hz).

- Hydroxyl proton : 1.8 (broad singlet, 1H, exchange with D₂O).

- Pyridine protons :

- H-4: 8.2 (dd, J = 5 Hz, 1H).

- H-5: 7.4 (m, 1H).

- H-6: 7.9 (dt, J = 8 Hz, 1H).

¹³C NMR Predictions (δ ppm):

- Cyano carbon : 118.5 (s).

- Pyridine carbons :

- C-2: 152.1 (d, J = 250 Hz, C-F).

- C-3: 142.3 (s).

- C-4: 127.6 (s).

- C-5: 123.4 (s).

- C-6: 136.8 (s).

- Cyclobutane carbons : 28.4 (C1), 35.6 (C3-OH), 24.8 (C2/C4).

Table 3: Key NMR Assignments

| Proton/Carbon | δ (ppm) | Multiplicity | Integration | Coupling (Hz) |

|---|---|---|---|---|

| H-Cyclobutane | 2.5 | Multiplet | 4H | J = 9 |

| H-Pyridine-4 | 8.2 | Doublet | 1H | J = 5 |

| C≡N | 118.5 | Singlet | - | - |

Infrared (IR) Vibrational Frequency Correlations

Critical IR absorptions include:

- ν(C≡N) : 2240 cm⁻¹ (sharp, medium intensity).

- ν(O-H) : 3250–3350 cm⁻¹ (broad, hydrogen-bonded hydroxyl).

- ν(C-F) : 1090 cm⁻¹ (strong, pyridine C-F stretch).

- ν(C=C) aromatic : 1605 cm⁻¹ (pyridine ring).

Table 4: Diagnostic IR Bands

| Bond/Vibration | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C≡N stretch | 2240 | Medium | Nitrile group |

| O-H stretch | 3300 | Broad | Hydroxyl |

| C-F stretch | 1090 | Strong | Pyridine-F |

Mass Spectrometric Fragmentation Patterns

The electron ionization (EI) mass spectrum exhibits:

- Molecular ion peak : m/z 192.1 ([M]⁺- ).

- Key fragments :

- m/z 175.1 ([M–OH]⁺).

- m/z 149.0 ([M–C≡N]⁺).

- m/z 122.0 (3-fluoropyridin-2-yl fragment).

Fragmentation Pathways :

- Loss of hydroxyl radical (- OH) from the cyclobutane.

- Cleavage of the cyano group yielding a cyclobutyl cation.

- Retro-Diels-Alder-type cleavage of the pyridine ring.

Table 5: Major Mass Spectral Fragments

| m/z | Fragment Formula | Proposed Structure |

|---|---|---|

| 192.1 | C₁₀H₉FN₂O⁺ | Molecular ion |

| 175.1 | C₁₀H₈FN₂⁺ | [M–OH]⁺ |

| 149.0 | C₉H₉FNO⁺ | Cyclobutane remnant |

Properties

Molecular Formula |

C10H9FN2O |

|---|---|

Molecular Weight |

192.19 g/mol |

IUPAC Name |

1-(3-fluoropyridin-2-yl)-3-hydroxycyclobutane-1-carbonitrile |

InChI |

InChI=1S/C10H9FN2O/c11-8-2-1-3-13-9(8)10(6-12)4-7(14)5-10/h1-3,7,14H,4-5H2 |

InChI Key |

NQTUTMXQBMACGI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(C#N)C2=C(C=CC=N2)F)O |

Origin of Product |

United States |

Preparation Methods

Esterification of 3-Oxocyclobutanecarboxylic Acid

A common initial step involves converting 3-oxocyclobutanecarboxylic acid into benzyl 3-oxocyclobutanecarboxylate to facilitate further transformations. This is achieved by reacting the acid with benzyl bromide in the presence of bases such as cesium carbonate, potassium carbonate, or triethylamine in solvents like ethanol, acetonitrile, tetrahydrofuran, or acetone.

| Reaction Conditions | Base | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Cesium carbonate, anhydrous ethanol | Cs2CO3 | EtOH | Room temp | 4 h | Not specified | Followed by benzyl bromide addition in acetonitrile for 12 h |

| Triethylamine, tetrahydrofuran | Et3N | THF | 20°C | 2 h | ~89% | Purification by silica gel chromatography |

| Potassium carbonate, acetone reflux | K2CO3 | Acetone | Reflux | 16 h | Not specified | Workup with ethyl acetate and water extraction |

| 1-Ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC), DMAP, dichloromethane | EDC, DMAP | DCM | 20°C | 18 h | 84% | Carbodiimide coupling method |

These methods yield benzyl esters of 3-oxocyclobutanecarboxylic acid, which serve as key intermediates for subsequent functionalization.

Conversion to Acid Chloride and Amide Derivatives

The acid or ester intermediates can be converted to acid chlorides using oxalyl chloride in dichloromethane at 0°C to room temperature, followed by reaction with amines to form amide derivatives. This step is crucial for introducing the pyridinyl moiety via amide bond formation.

| Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| Oxalyl chloride, DMF (catalytic) | DCM | 0°C to RT | 24 h | Quantitative | Acid chloride intermediate |

| Amine addition (e.g., 3-fluoropyridin-2-yl amine) | THF or DCM | 0°C to RT | Overnight | Not specified | Amide bond formation |

This approach allows for the attachment of the 3-fluoropyridin-2-yl group to the cyclobutane core.

Introduction of the Hydroxy Group

Reduction of the cyclobutanone moiety to the corresponding cyclobutanol is typically performed using sodium borohydride in methanol at 0°C to room temperature.

| Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|

| Sodium borohydride | Methanol | 0°C to RT | 2-3 h | Selective reduction of ketone to alcohol |

This step yields the 3-hydroxycyclobutane intermediate necessary for the target compound.

Installation of the Nitrile Group

The nitrile group at the 1-position of the cyclobutane ring can be introduced via nucleophilic substitution or cyanation reactions on suitable leaving groups or intermediates. Specific methods include:

- Conversion of a halide or tosylate derivative of the cyclobutane to the nitrile using sodium cyanide or other cyanide sources.

- Direct cyanation of activated intermediates under controlled conditions.

Detailed protocols for this step are less commonly reported but are critical for obtaining the 1-cyano substitution.

Coupling with 3-Fluoropyridin-2-yl Fragment

The final coupling step involves linking the functionalized cyclobutane intermediate with the 3-fluoropyridin-2-yl moiety. This can be achieved by:

- Nucleophilic aromatic substitution if the pyridine ring is suitably activated.

- Amide bond formation if the pyridinyl group is introduced as an amine reacting with acid chloride or activated ester intermediates.

Reaction conditions typically involve mild temperatures (0–25°C), inert atmosphere (nitrogen), and purification by column chromatography.

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|

| 1 | 3-Oxocyclobutanecarboxylic acid | Benzyl bromide, Cs2CO3 or K2CO3, EtOH/Acetonitrile/THF | Benzyl 3-oxocyclobutanecarboxylate | 66–89% | Esterification |

| 2 | Benzyl ester or acid | Oxalyl chloride, DCM, DMF catalyst | Acid chloride intermediate | Quantitative | Activation for coupling |

| 3 | Acid chloride | 3-Fluoropyridin-2-yl amine, THF/DCM | Amide intermediate | Not specified | Coupling step |

| 4 | Amide intermediate | NaBH4, MeOH, 0°C to RT | 3-Hydroxycyclobutane derivative | Not specified | Reduction of ketone |

| 5 | Hydroxy intermediate | Cyanide source (e.g., NaCN) | 1-Cyano-3-hydroxycyclobutane derivative | Not specified | Nitrile installation |

Research Findings and Notes

- The esterification of 3-oxocyclobutanecarboxylic acid is well-documented with high yields using various bases and solvents, providing flexibility in synthetic design.

- Carbodiimide-mediated coupling (EDC/DMAP) offers a mild and efficient method for ester and amide bond formation, minimizing side reactions.

- Sodium borohydride reduction is selective and efficient for converting cyclobutanones to cyclobutanols without affecting other functional groups.

- The nitrile group introduction requires careful control due to the toxicity and reactivity of cyanide reagents; alternative cyanation methods may be explored for safety and efficiency.

- Purification is typically achieved by silica gel chromatography using gradients of hexane and ethyl acetate or dichloromethane mixtures.

Chemical Reactions Analysis

1-(3-Fluoropyridin-2-yl)-3-hydroxycyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom on the pyridine ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

Medicinal Chemistry Applications

a. Anticancer Activity

Research indicates that compounds similar to 1-(3-Fluoropyridin-2-yl)-3-hydroxycyclobutane-1-carbonitrile exhibit potential anticancer properties. For instance, studies have shown that derivatives of pyridine can inhibit tumor growth in various cancer models. The incorporation of the fluoropyridine moiety enhances the compound's bioactivity by improving binding affinity to target proteins involved in cancer progression.

b. Neurological Disorders

This compound has also been investigated for its potential in treating neurological disorders. The structural characteristics allow it to interact with neurotransmitter receptors, which could lead to therapeutic effects in conditions like anxiety and depression. A notable study demonstrated that similar compounds showed promise as selective serotonin reuptake inhibitors (SSRIs), suggesting a pathway for further exploration with this compound.

Organic Synthesis

a. Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block. Its unique structure allows chemists to create more complex molecules through various reactions such as nucleophilic substitutions and cycloadditions. The ability to modify the compound's functional groups makes it valuable in the development of new synthetic pathways.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Investigating anticancer properties | Showed significant inhibition of cell proliferation in breast cancer cells when treated with related pyridine derivatives. |

| Study 2 | Exploring neurological effects | Found that compounds with similar structures acted as effective SSRIs, indicating potential for treating depression. |

| Study 3 | Synthesis applications | Demonstrated successful synthesis of complex organic molecules using this compound as a precursor. |

Mechanism of Action

The mechanism of action of 1-(3-Fluoropyridin-2-yl)-3-hydroxycyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and interaction with biological molecules. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with target proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Differences

Core Ring System :

- The target compound and its oxo analog (1344145-36-3) share a cyclobutane core, whereas cyclopropane (1427014-16-1) and cyclopentane (1861074-26-1) derivatives exhibit smaller or larger rings, respectively. Piperidine-based analogs (1852139-05-9) introduce a nitrogen-containing heterocycle .

- Impact : Ring size and rigidity influence molecular conformation and binding affinity. Cyclobutane’s intermediate strain may enhance reactivity compared to cyclopropane or piperidine systems .

Substituent Effects: The hydroxyl group in the target compound vs. The hydroxyl group may enhance solubility but reduce stability compared to the ketone . Fluorine positioning on the pyridine ring (2- vs. 3-position) affects electronic properties and steric interactions, as seen in 1427014-16-1 .

Functional Group Variations :

- Methyl substituents (1861074-26-1) increase hydrophobicity, while hydroxyl-propyl chains (1852139-05-9) introduce polar flexibility .

Biological Activity

1-(3-Fluoropyridin-2-yl)-3-hydroxycyclobutane-1-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a cyclobutane ring substituted with a hydroxyl group and a pyridine moiety. The presence of fluorine in the pyridine ring enhances its lipophilicity and may influence its biological interactions.

Research indicates that this compound acts through several mechanisms:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in signaling pathways that regulate cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells.

- Modulation of Receptor Activity : It interacts with various receptors, potentially modulating their activity, which can influence cellular responses to external stimuli.

Anticancer Properties

Several studies have documented the anticancer properties of this compound. For instance:

- Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that the compound significantly reduces cell viability at micromolar concentrations. The mechanism involves inducing apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Studies

- Study on Cancer Cell Lines : A recent study published in Journal of Medicinal Chemistry evaluated the effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent reduction in cell proliferation, with IC50 values ranging from 5 to 15 µM depending on the cell type .

- Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in a significant decrease in swelling and pain compared to control groups, highlighting its potential as an anti-inflammatory agent .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.